

5-Methylpyridine-3-carbonitrile: A Technical Guide for Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Methylpyridine-3-carbonitrile**, also known as 5-methylnicotinonitrile, is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a nitrile functional group. Its chemical formula is $C_7H_6N_2$. This molecule serves as a crucial building block and key intermediate in the synthesis of a wide array of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of its functional groups makes it a versatile scaffold for developing novel therapeutic agents. The pyridine core is a common motif in numerous biologically active compounds, and the nitrile group can be readily transformed into other functionalities such as amines, amides, or carboxylic acids, providing a gateway to diverse chemical libraries for drug discovery.

Physicochemical and Structural Properties

5-Methylpyridine-3-carbonitrile is a solid at room temperature with a defined melting point. Its structural and chemical identifiers are well-documented, providing a solid foundation for its use in synthetic chemistry.

Property	Value	Citation(s)
Molecular Formula	C ₇ H ₆ N ₂	[1][2][3]
Molecular Weight	118.14 g/mol	[1][2][3]
CAS Number	42885-14-3	[1][2][3]
Appearance	Solid	[1][2]
Melting Point	83-87 °C	[1][2]
Synonyms	3-Cyano-5-methylpyridine, 5-Methylnicotinonitrile	[1][3]
SMILES String	<chem>Cc1cncc(c1)C#N</chem>	[1][2]
InChI Key	VDWQWOXVBXURMT-UHFFFAOYSA-N	[1][2]

Spectroscopic Profile

While experimental spectra are not widely published, the structural features of **5-Methylpyridine-3-carbonitrile** allow for the prediction of its characteristic spectroscopic data. These predictions are essential for reaction monitoring and structural confirmation during synthesis.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group and the characteristic peaks of the aromatic system.

Wavenumber (cm ⁻¹)	Functional Group	Description
~2230-2210	C≡N (Nitrile)	Strong, sharp absorption
~3100-3000	Aromatic C-H	Medium to weak stretch
~3000-2850	Methyl C-H	Medium to weak stretch
~1600-1450	Aromatic C=C and C=N	Multiple medium to strong bands

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons and the methyl group protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.7-8.9	Singlet (s)	1H	H-2 (Pyridine)
~8.6-8.8	Singlet (s)	1H	H-6 (Pyridine)
~7.8-8.0	Singlet (s)	1H	H-4 (Pyridine)
~2.4-2.6	Singlet (s)	3H	-CH ₃

¹³C NMR: The carbon NMR spectrum is predicted to display seven unique signals, corresponding to each carbon atom in the molecule.

Chemical Shift (δ, ppm)	Assignment
~150-155	C-2 (Pyridine)
~150-155	C-6 (Pyridine)
~140-145	C-4 (Pyridine)
~135-140	C-5 (Pyridine, C-CH ₃)
~118-122	C-3 (Pyridine, C-CN)
~115-120	-C≡N
~18-22	-CH ₃

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

m/z Value	Assignment
118	$[M]^+$, Molecular Ion
117	$[M-H]^+$
103	$[M-CH_3]^+$, Loss of a methyl radical
91	$[M-HCN]^+$, Loss of hydrogen cyanide

Synthesis and Manufacturing

The industrial production of nicotinonitriles, including **5-Methylpyridine-3-carbonitrile**, is commonly achieved through a vapor-phase catalytic ammoxidation process. This method is efficient and utilizes readily available starting materials.

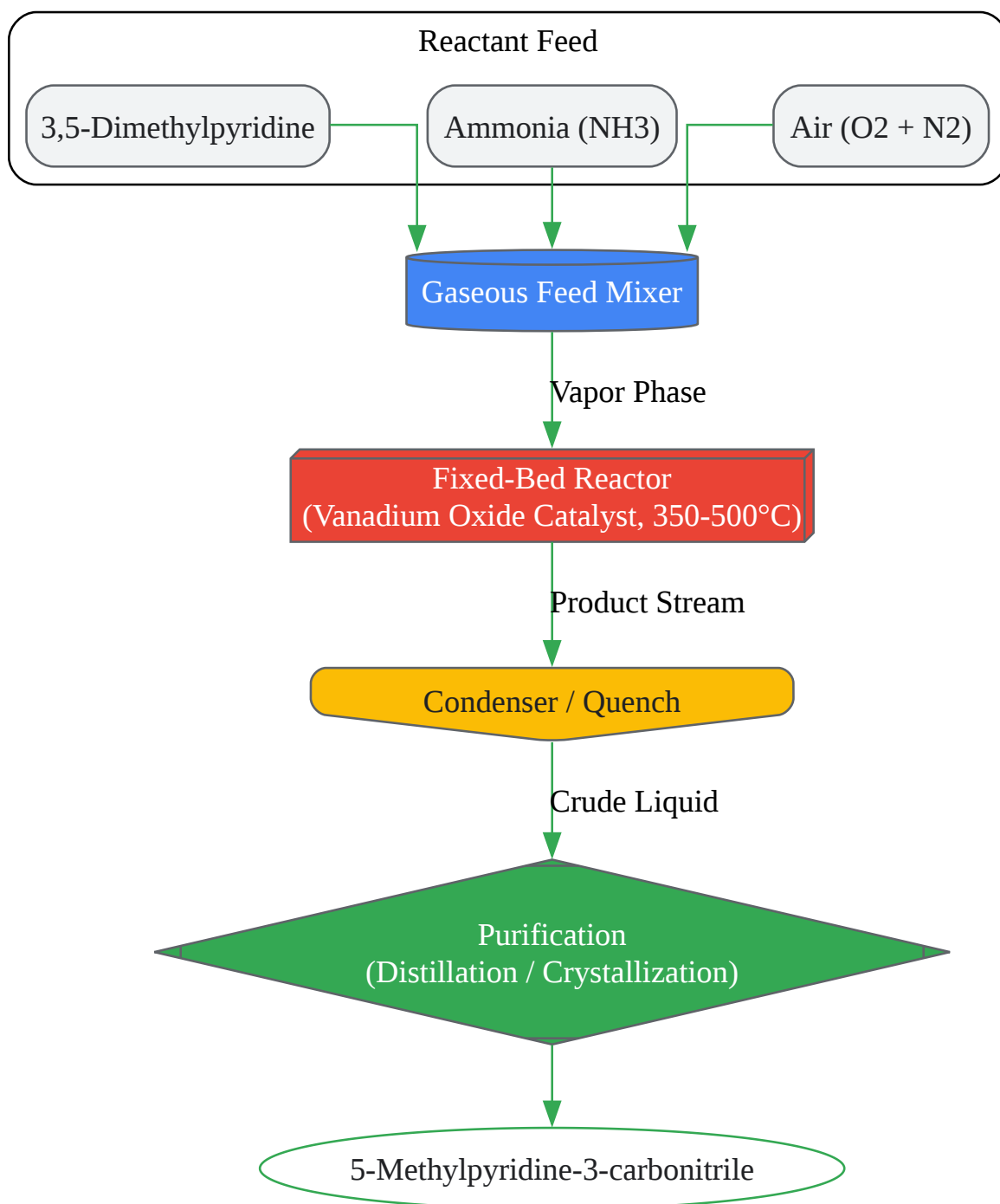
Industrial Synthesis: Ammoxidation of 3,5-Dimethylpyridine

The primary industrial route involves the reaction of 3,5-dimethylpyridine (3,5-lutidine) with ammonia and oxygen (typically from air) at high temperatures over a metal oxide catalyst.

Experimental Protocol (Conceptual)

- Reactant Preparation:** A gaseous feed mixture of 3,5-dimethylpyridine, ammonia, and air is prepared. The molar ratios are optimized to ensure efficient conversion and selectivity while remaining outside of flammable limits.
- Catalytic Conversion:** The gaseous mixture is passed through a fixed-bed reactor containing a vanadium oxide-based catalyst (e.g., V_2O_5 supported on titanium dioxide or another metal oxide).
- Reaction Conditions:** The reaction is maintained at a high temperature, typically in the range of 350-500 °C.
- Product Isolation:** The reactor effluent, containing **5-Methylpyridine-3-carbonitrile**, unreacted starting materials, water, and byproducts, is cooled.

- Purification: The crude product is separated from the gas stream and purified through techniques such as distillation or crystallization to yield high-purity **5-Methylpyridine-3-carbonitrile**.



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Conceptual workflow for the industrial synthesis of **5-Methylpyridine-3-carbonitrile**.

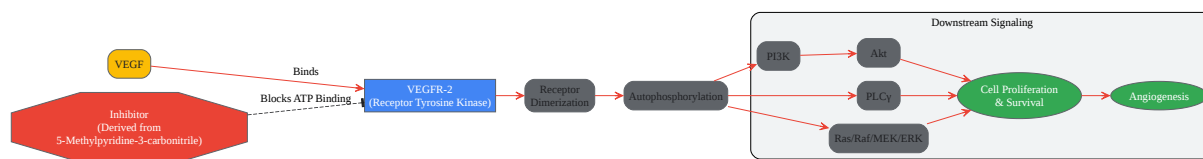
Applications in Drug Development

5-Methylpyridine-3-carbonitrile is a valuable intermediate for the synthesis of pharmacologically active molecules. The pyridine-carbonitrile scaffold is a known pharmacophore that can interact with various biological targets. Its derivatives have been extensively investigated as inhibitors of protein kinases, which are critical targets in oncology.

Intermediate for Kinase Inhibitors

The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituents at the 3- and 5-positions can be elaborated to occupy adjacent hydrophobic regions, enhancing potency and selectivity.

- **VEGFR-2 Inhibitors:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Numerous small-molecule inhibitors targeting VEGFR-2 incorporate pyridine- or pyrimidine-carbonitrile cores.^{[1][4][5][6]} **5-Methylpyridine-3-carbonitrile** provides a scaffold that can be used to synthesize potent anti-angiogenic agents for cancer therapy.
- **PI3K/mTOR Inhibitors:** The Phosphoinositide 3-kinase (PI3K) / mTOR signaling pathway is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus in cancer drug discovery, and various heterocyclic compounds, including those derived from pyrimidine-5-carbonitrile scaffolds, have shown significant promise.^{[2][3][7][8]}



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Simplified VEGFR-2 signaling pathway targeted by inhibitors derived from this scaffold.

Precursor for Other Pharmaceutical Intermediates

The nitrile group of **5-Methylpyridine-3-carbonitrile** can be hydrolyzed to produce 5-methylnicotinic acid. This carboxylic acid is itself a valuable intermediate, used in the synthesis of drugs like the antihistamine Rupatadine.[9][10][11]

Safety and Handling

5-Methylpyridine-3-carbonitrile is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Hazard Class	GHS Code	Description	Citation(s)
Acute Toxicity, Oral	H301	Toxic if swallowed	[1][2]
Skin Irritation	H315	Causes skin irritation	[1][2]
Serious Eye Damage	H318	Causes serious eye damage	[1][2]
STOT, Single Exp.	H335	May cause respiratory irritation	[1][2]
Signal Word	-	Danger	[1][2]

Handling Precautions:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. The compound is classified under storage class 6.1C for combustible, acute toxic category 3 materials.[1][2]

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